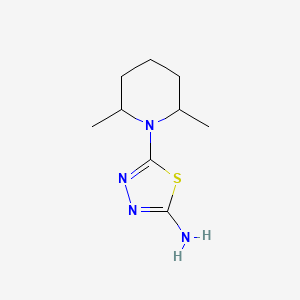
Trimethyl(4-pyridyl)tin
説明
Trimethyl(4-pyridyl)tin, also known as 4-Trimethylstannylpyridine, is a chemical compound with the molecular formula C8H13NSn . It is a colorless to light yellow to light orange clear liquid .
Molecular Structure Analysis
The molecular weight of Trimethyl(4-pyridyl)tin is 241.91 . The InChI code for this compound is 1S/C5H4N.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h2-5H;3*1H3; .Physical And Chemical Properties Analysis
Trimethyl(4-pyridyl)tin is a liquid at 20°C . It has a flash point of 89°C , a specific gravity of 1.42 , and a refractive index of 1.54 . It should be stored under inert gas at a temperature below 0°C .科学的研究の応用
Chemical and Physical Properties
- Stability and Bonding Characteristics : Trimethyltin chloride and dimethyltin dichloride, closely related to Trimethyl(4-pyridyl)tin, exhibit varying stability constants influenced by the electron-attracting power of substituents on the pyridine ring. Their infrared spectra reveal specific Sn–O stretching vibrations, suggesting distinct bonding properties and ionic characters (Kawasaki, Hori, & Uenaka, 1967).
Synthesis and Reactivity
- Synthesis and Reactions : Research shows that 2-(trimethylstannyl)pyridine, a compound similar to Trimethyl(4-pyridyl)tin, can be used in catalytic processes to generate tin-functionalized compounds. This highlights its potential role in synthetic chemistry and material science applications (Wobser, Stephenson, Delferro, & Marks, 2013).
Material Science and Nanotechnology
- Nanolithography Applications : Tin-containing block copolymers, which could include Trimethyl(4-pyridyl)tin derivatives, have been investigated for use in nanolithography. These materials, with their unique properties, are significant for creating nano-sized features in materials (Maher et al., 2016).
Surface Modification
- Surface Modification of Materials : Trimethyl(4-pyridyl)tin can potentially be used for surface modification processes, similar to the synthesis of 4-(2-trichlorosilylethyl)pyridine for modifying the surface of tin dioxide. This indicates its relevance in enhancing the properties of various materials (Grüniger & Calzaferri, 1979).
Energy and Environmental Applications
- Sensor and Catalysis Applications : Studies on tin oxide nanostructures, which could be synthesized using Trimethyl(4-pyridyl)tin derivatives, reveal their potential in sensing and catalysis. These applications are critical in environmental monitoring and industrial processes (Yoon et al., 2016).
Photophysical Studies
- Photophysical Properties and Potential Biological Use : Research on pyridyl corroles, which could be analogously applicable to Trimethyl(4-pyridyl)tin, indicates their significant photophysical properties. This suggests potential applications in areas like bioimaging and photodynamic therapy (Lai et al., 2020).
Safety And Hazards
特性
IUPAC Name |
trimethyl(pyridin-4-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h2-5H;3*1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBWXJZXFUKDPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456262 | |
| Record name | Trimethyl(4-pyridyl)tin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl(4-pyridyl)tin | |
CAS RN |
59020-06-3 | |
| Record name | Trimethyl(4-pyridyl)tin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine, 4-(trimethylstannyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B1312155.png)

![[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine](/img/structure/B1312162.png)



![2-[(4-Fluorophenyl)carbonyl]furan](/img/structure/B1312183.png)
![[2-(1H-tetrazol-5-yl)phenoxy]acetic acid](/img/structure/B1312190.png)
